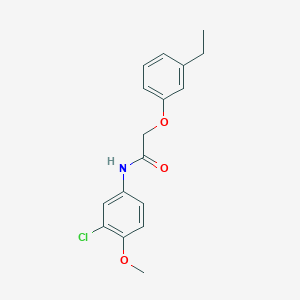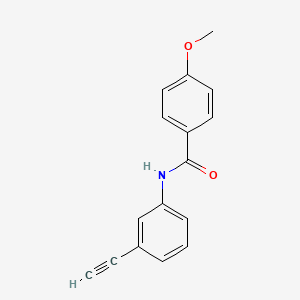
N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide, also known as cloxyfonac, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the family of fenamates. It is a white crystalline powder that is used for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Mecanismo De Acción
Cloxyfonac works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the development of inflammation and pain. By inhibiting the activity of COX enzymes, N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Cloxyfonac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of leukocytes to the site of inflammation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide has been found to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide is its anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide has been found to have a good safety profile and is well-tolerated by patients. However, one of the limitations of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide is its relatively low potency compared to other NSAIDs such as ibuprofen and diclofenac. This may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide. One area of research is the development of more potent analogs of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide that could be used for the treatment of inflammatory conditions. Another area of research is the study of the long-term effects of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide on inflammation and pain. Additionally, the role of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide in the regulation of immune responses and its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis warrants further investigation.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide involves the reaction between 3-chloro-4-methoxyaniline and 3-ethylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with ethyl chloroacetate to form N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide. The yield of the synthesis process is approximately 60%.
Aplicaciones Científicas De Investigación
Cloxyfonac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that play a crucial role in the development of inflammation and pain. Cloxyfonac has been found to be effective in reducing the symptoms of various inflammatory conditions in both animal models and human clinical trials.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-12-5-4-6-14(9-12)22-11-17(20)19-13-7-8-16(21-2)15(18)10-13/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQMHUESOHDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-ethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5690754.png)

![3-[(2-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5690762.png)
![4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5690770.png)
![1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)
![1-[(6-chloro-3-pyridinyl)methyl]-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5690821.png)
![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)
![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)

![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)
